molecular formula C15H11Cl2N3O2 B3974534 2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B3974534
M. Wt: 336.2 g/mol
InChI Key: HFQAKYAHERVUPT-UHFFFAOYSA-N
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Description

2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyridine ring attached to an oxadiazole moiety, which is further substituted with a 2,4-dichlorophenoxyethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The presence of the dichlorophenoxy group makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The pyridine ring can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted phenoxy derivatives, while oxidation could lead to the formation of oxadiazole N-oxides.

Scientific Research Applications

Chemistry

In chemistry, 2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly as a potential antitumor agent. Studies have indicated that derivatives of 2,4-dichlorophenoxyacetic acid exhibit significant biological activities, including anti-inflammatory and antimicrobial properties .

Industry

In the industrial sector, this compound can be used in the development of new agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The dichlorophenoxy group is known to interact with cellular membranes and proteins, potentially disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with similar structural features.

    1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring, known for their diverse biological activities.

    Pyridine Derivatives: Compounds containing the pyridine ring, widely used in pharmaceuticals and agrochemicals.

Uniqueness

What sets 2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine apart is its combined structural features, which confer unique chemical and biological properties. The presence of both the dichlorophenoxy and oxadiazole moieties allows for a broader range of interactions and applications compared to compounds with only one of these groups.

Properties

IUPAC Name

5-[1-(2,4-dichlorophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2/c1-9(21-13-6-5-10(16)8-11(13)17)15-19-14(20-22-15)12-4-2-3-7-18-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQAKYAHERVUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=N2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 6
2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

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